molecular formula C11H17NOS B8048237 (R)-N-Methyl-N-phenyl tert-butane-sulfinamide

(R)-N-Methyl-N-phenyl tert-butane-sulfinamide

Cat. No.: B8048237
M. Wt: 211.33 g/mol
InChI Key: IJDUIPHIFHJZKC-CQSZACIVSA-N
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Description

®-N-Methyl-N-phenyl tert-butane-sulfinamide is a chiral sulfinamide compound widely recognized for its utility in asymmetric synthesis. This compound is particularly valued for its role as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives. The enantiopure form of this compound has emerged as a gold standard in the field due to its ease of access, high diastereoselectivity, and recyclability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-N-phenyl tert-butane-sulfinamide typically involves the condensation of tert-butanesulfinamide with various aldehydes and ketones to form stable N-tert-butanesulfinyl aldimines and ketimines. These intermediates are then subjected to organometallic additions, cycloadditions, and reduction reactions under controlled conditions to yield the desired sulfinamide .

Industrial Production Methods

On an industrial scale, the production of ®-N-Methyl-N-phenyl tert-butane-sulfinamide follows similar synthetic routes but with optimizations for large-scale reactions. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure high yield and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-N-phenyl tert-butane-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents (e.g., Grignard reagents), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., m-chloroperbenzoic acid). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve high selectivity and yield .

Major Products

The major products formed from these reactions include enantiomerically pure amines, N-heterocycles, and various functionalized derivatives that are valuable in synthetic chemistry and pharmaceutical applications .

Mechanism of Action

The mechanism by which ®-N-Methyl-N-phenyl tert-butane-sulfinamide exerts its effects involves its role as a chiral auxiliary. It facilitates stereoselective reactions by forming stable intermediates with high diastereoselectivity. These intermediates then undergo further transformations to yield enantiomerically pure products. The molecular targets and pathways involved include the formation of N-tert-butanesulfinyl aldimines and ketimines, which are key intermediates in the synthesis of various chiral compounds .

Comparison with Similar Compounds

Similar Compounds

    tert-Butanesulfinamide: A widely used chiral auxiliary with similar applications but different stereochemistry.

    N-Methyl-N-phenyl sulfinamide: Another chiral sulfinamide with comparable reactivity but distinct structural features.

    N-tert-Butanesulfinyl imines: Key intermediates in asymmetric synthesis with similar utility.

Uniqueness

®-N-Methyl-N-phenyl tert-butane-sulfinamide stands out due to its high enantiomeric purity, ease of synthesis, and versatility in various chemical reactions. Its ability to form stable and highly diastereoselective intermediates makes it a preferred choice in asymmetric synthesis .

Properties

IUPAC Name

(R)-N,2-dimethyl-N-phenylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-11(2,3)14(13)12(4)10-8-6-5-7-9-10/h5-9H,1-4H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDUIPHIFHJZKC-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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